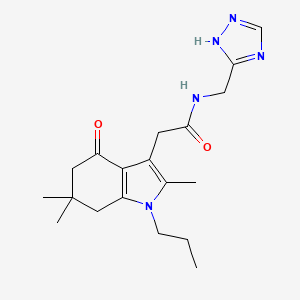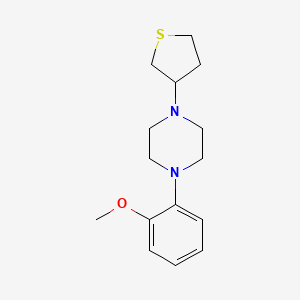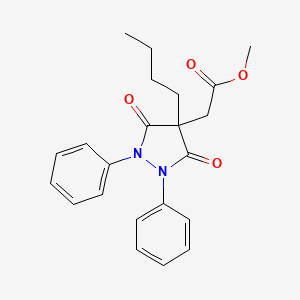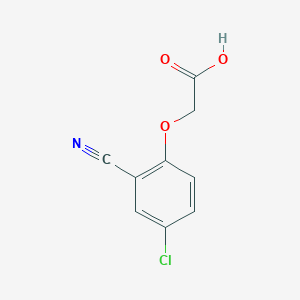
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide, also known as AHCC, is a compound that has recently gained attention in the scientific community due to its potential therapeutic benefits. AHCC is a derivative of shiitake mushrooms and is known for its immune-boosting properties. In
Mécanisme D'action
The exact mechanism of action of 3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide is not fully understood. However, it is believed to work by stimulating the immune system. This compound has been shown to increase the activity of natural killer cells, which are a type of immune cell that plays a critical role in the body's defense against cancer and viral infections. This compound has also been shown to increase the production of cytokines, which are signaling molecules that help regulate the immune response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of white blood cells, which are important for fighting infections. This compound has also been found to have antioxidant properties, which can help protect the body against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide in lab experiments is that it is a natural compound and is generally considered safe. Additionally, this compound has been extensively studied and has been found to have immunomodulatory effects, making it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for research on 3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide. One area of research is the potential use of this compound in the treatment of cancer. This compound has been found to have anti-tumor effects and may be a promising candidate for the treatment of various types of cancer. Another area of research is the potential use of this compound in the treatment of viral infections. This compound has been found to have antiviral effects and may be a promising candidate for the treatment of viral infections, including hepatitis C and human papillomavirus. Additionally, more research is needed to determine the optimal dosage and duration of treatment for this compound.
Méthodes De Synthèse
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide is synthesized from the mycelia of shiitake mushrooms through a patented process. The process involves culturing the mycelia in a liquid culture medium for a specific period of time. The resulting extract is then purified and concentrated to obtain this compound.
Applications De Recherche Scientifique
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide has been extensively studied for its potential therapeutic benefits. It has been found to have immunomodulatory effects, which means it can help regulate the immune system. This makes it a promising candidate for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-10-20-15-5-3-4-12(11-15)16(19)17-13-6-8-14(18)9-7-13/h2-5,11,13-14,18H,1,6-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZJTMSGBGJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
![3-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024875.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
![2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5024955.png)

